

Chemical and physical properties of (S)-AMPA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Ampa

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(S)-AMPA: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical and physical properties, signaling pathways, and key experimental protocols related to **(S)-AMPA** ((S)- α -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Core Chemical and Physical Properties

(S)-AMPA is the active S-enantiomer of AMPA and a potent, selective agonist for the AMPA receptor, a class of ionotropic glutamate receptors in the central nervous system.^[1] Its precise chemical and physical characteristics are crucial for its application in experimental settings.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid	[2] [3]
Synonyms	(S)- α -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, L-AMPA	[4] [5]
CAS Number	83643-88-3	
Molecular Formula	C ₇ H ₁₀ N ₂ O ₄	
Molecular Weight	186.17 g/mol	
Physical Form	Solid, powder	
Purity	Typically >98% or \geq 99% (HPLC)	
Solubility	Soluble in water (up to 100mM)	
Water:	9.31 mg/mL (50 mM)	
EC ₅₀	3.5 μ M	
Storage	Store at room temperature under desiccating conditions.	
Solutions can be stored at -20°C for up to one month.		

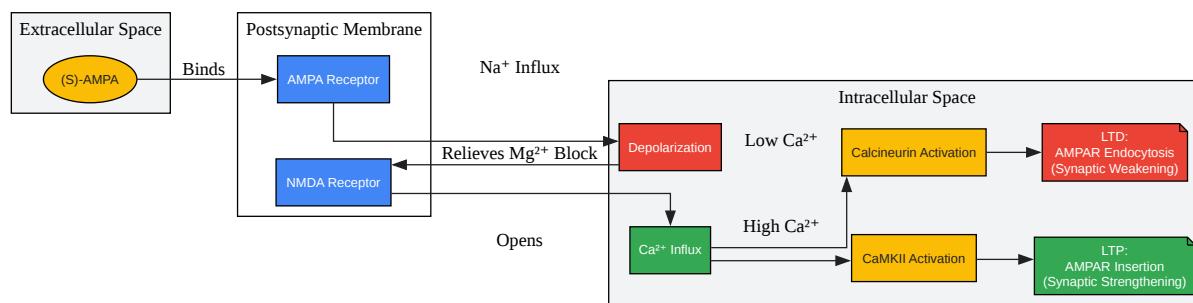
Signaling Pathways of (S)-AMPA

As a specific agonist, (S)-AMPA mimics the action of the endogenous neurotransmitter glutamate at AMPA receptors (AMPARs). The binding of (S)-AMPA to the ligand-binding domain of the AMPAR induces a conformational change in the receptor, leading to the opening of its associated ion channel. This allows for the rapid influx of cations, primarily Na⁺, which causes depolarization of the postsynaptic membrane. Depending on the subunit composition of

the AMPAR, particularly the absence of the edited GluA2 subunit, the channel can also be permeable to Ca^{2+} .

This initial depolarization and potential calcium influx trigger a cascade of downstream signaling events that are fundamental to synaptic plasticity, namely Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

- **Long-Term Potentiation (LTP):** High-frequency stimulation and subsequent AMPAR activation lead to significant postsynaptic depolarization. This depolarization relieves the Mg^{2+} block of nearby NMDA receptors, allowing for a substantial influx of Ca^{2+} . This calcium surge activates several kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII phosphorylates AMPAR subunits, which can increase their channel conductance and promotes the trafficking and insertion of additional AMPARs into the postsynaptic membrane from intracellular stores. This increase in the number of synaptic AMPARs strengthens the synapse.
- **Long-Term Depression (LTD):** Lower levels of Ca^{2+} influx, typically resulting from lower frequency stimulation, can trigger LTD. This process involves the activation of protein phosphatases, such as calcineurin. These phosphatases dephosphorylate AMPARs, which marks them for removal from the synaptic membrane via clathrin-mediated endocytosis. This reduction in synaptic AMPARs weakens the synapse.



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Signaling cascade initiated by **(S)-AMPA** binding to the AMPA receptor.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol details a method for recording **(S)-AMPA**-evoked currents from pyramidal neurons in acute brain slices, a common technique to assess the functional properties of AMPA receptors.

1. Slice Preparation:

- Anesthetize and decapitate a young rat (e.g., P15-P25 Wistar).
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 glucose, 1 sodium pyruvate, 4 CaCl₂, and 4 MgCl₂.
- Cut 300-400 μ m thick coronal or sagittal hippocampal slices using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.

2. Recording Setup:

- Transfer a single slice to a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.
- The recording aCSF should contain a GABA-A receptor antagonist (e.g., 20 μ M Gabazine or 100 μ M Picrotoxin) and an NMDA receptor antagonist (e.g., 100 μ M D-APV) to isolate AMPAR-mediated currents.
- Pull recording pipettes from borosilicate glass to a resistance of 3-5 M Ω .
- Fill pipettes with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.

3. Data Acquisition:

- Establish a whole-cell patch-clamp configuration on a visually identified CA1 pyramidal neuron.
- Hold the neuron at a membrane potential of -60 mV or -70 mV.
- Bath-apply **(S)-AMPA** at a known concentration (e.g., 10 μ M) to evoke an inward current.

- To confirm the current is mediated by AMPA receptors, repeat the application in the presence of a specific AMPA receptor antagonist, such as NBQX (20 μ M), which should block the **(S)-AMPA**-induced current.
- Record and analyze the amplitude, kinetics, and other properties of the evoked currents using appropriate software.

Radioligand Binding Assay for AMPA Receptors

This protocol provides a method to study the binding of ligands to AMPA receptors in brain tissue homogenates using a radiolabeled compound like --INVALID-LINK---AMPA.

1. Membrane Preparation:

- Dissect and homogenize brain tissue (e.g., rat cortex) in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
- Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.
- Wash the pellet by resuspending in fresh buffer and centrifuging again.
- Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl with 100 mM KSCN to increase specific binding).
- Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).

2. Binding Assay:

- The assay is typically performed in a 96-well plate with a final volume of 250 μ L.
- Total Binding: Add membrane preparation (50-120 μ g protein), --INVALID-LINK---AMPA (e.g., 5-10 nM), and assay buffer to the wells.
- Non-specific Binding: In a parallel set of wells, add the same components plus a high concentration of a non-labeled competing ligand (e.g., 100 μ M L-glutamate or 1 mM non-labeled AMPA) to saturate the receptors.
- Competition Assay: To determine the affinity of a test compound, add membrane preparation, --INVALID-LINK---AMPA, and varying concentrations of the unlabeled test compound.
- Incubate the plates at 4°C or 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

- Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI).

- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate Specific Binding by subtracting the non-specific binding from the total binding.
- For saturation experiments, plot specific binding against the concentration of --INVALID-LINK---AMPA to determine the K_d (dissociation constant) and B_{max} (maximum receptor density).
- For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC_{50} , which can then be converted to the K_i (inhibition constant).

Chemical Synthesis of (S)-AMPA

Detailed, step-by-step protocols for the enantioselective synthesis of **(S)-AMPA** are often proprietary and not readily available in public literature. However, the synthesis of AMPA and its analogs generally involves the construction of the substituted isoxazole ring and the attachment of the chiral amino acid side chain. Enantiomerically pure **(S)-AMPA** is typically obtained through one of two general strategies:

- Chiral Resolution: A racemic mixture of AMPA is synthesized and then the enantiomers are separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by removal of the resolving agent.
- Asymmetric Synthesis: The synthesis is designed to selectively produce the (S)-enantiomer from the beginning. This often involves using a chiral starting material (a "chiral pool" approach) or a chiral catalyst/auxiliary to control the stereochemistry of a key reaction step. For example, enantiomers of AMPA-related compounds have been prepared by reacting (S)- or (R)-3,4-dihydroproline with ethoxycarbonylformonitrile oxide in a 1,3-dipolar cycloaddition reaction, establishing the desired stereocenter early in the synthetic route.

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- To cite this document: BenchChem. [Chemical and physical properties of (S)-AMPA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681429#chemical-and-physical-properties-of-s-amp>]

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